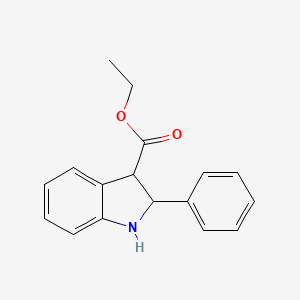

Ethyl 2-phenyl-1H-indole-3-carboxylate

Overview

Description

Ethyl 2-phenyl-1H-indole-3-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring

Synthetic Routes and Reaction Conditions:

Fischer Indole Synthesis: One common method involves the cyclization of phenylhydrazine with ethyl acetoacetate under acidic conditions.

Boronic Acid Coupling: Another approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an indole boronic acid with a phenyl halide in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding indole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like bromine (Br2) and sodium hydroxide (NaOH) are typically employed.

Major Products Formed:

Oxidation: Oxidized indole derivatives, such as indole-3-carboxylic acid.

Reduction: Reduced indole derivatives, such as indole-3-ethanol.

Substitution: Substituted indole derivatives, such as 2-bromo-2-phenyl-1H-indole-3-carboxylate.

Mechanism of Action

Target of Action

Ethyl 2-phenyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to diverse biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Indole derivatives are known to have various biologically vital properties .

Action Environment

It’s worth noting that the storage environment can impact the stability of such compounds .

Biochemical Analysis

Biochemical Properties

Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific derivative and biological context .

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It’s important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It’s important to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Indole derivatives can interact with various enzymes or cofactors and can influence metabolic flux or metabolite levels .

Transport and Distribution

It’s important to consider any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

It’s important to consider any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Scientific Research Applications

Synthesis of Ethyl 2-phenyl-1H-indole-3-carboxylate

The synthesis of this compound typically involves the reaction of indoles with carboxylic acid derivatives. A common method includes the use of ethyl chloroacetate in the presence of a base, leading to the formation of the desired indole derivative. The reaction conditions can be optimized to improve yield and purity.

Biological Activities

This compound exhibits various biological activities, making it a candidate for further pharmacological exploration:

Anticancer Activity

Recent studies indicate that indole derivatives, including this compound, possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have shown significant inhibitory concentrations (IC50) against P388 leukemia cells, highlighting their potential as anticancer agents .

Antimicrobial Properties

Indoles are known for their antimicrobial properties. This compound has been evaluated for its activity against different microbial strains, showing promising results in inhibiting bacterial growth .

Neuroprotective Effects

Emerging research suggests that indole derivatives may exhibit neuroprotective effects. This compound has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl group or the carboxylic acid moiety can significantly influence biological activity. Data from various studies suggest that specific substitutions can enhance anticancer and antimicrobial properties.

| Modification | Biological Activity | Reference |

|---|---|---|

| Methyl substitution on phenyl | Increased cytotoxicity against cancer cells | |

| Halogen substitutions | Enhanced antimicrobial activity |

Case Studies

Several case studies have highlighted the applications of this compound in drug discovery:

Case Study 1: Anticancer Research

In a study published in Nature, researchers synthesized a series of indole derivatives, including this compound, and tested their effects on breast cancer cell lines. The results demonstrated that these compounds induced apoptosis and inhibited cell proliferation effectively .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various indole derivatives for antimicrobial activity revealed that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Ethyl 2-phenyl-1H-indole-3-carboxylate is compared with other similar indole derivatives, such as:

Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate: This compound is structurally similar but has a different substituent on the indole ring.

Umifenovir: A known antiviral drug that shares structural similarities with this compound.

Biological Activity

Ethyl 2-phenyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of indole derivatives. For instance, the reaction of ethyl indole-2-carboxylate with phenyl hydrazine can yield various indole derivatives, including the target compound. Various methodologies have been explored to optimize yields and purity, including the use of different alkylating agents and solvents .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Several studies have reported on the antiproliferative effects of indole derivatives against various cancer cell lines. For example, compounds similar to this compound have shown GI50 values in the nanomolar range against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. The most potent derivatives demonstrated IC50 values as low as 26 nM .

- Antimycobacterial Activity : Recent research highlighted the potential of indole derivatives against Mycobacterium tuberculosis (Mtb). Compounds were evaluated for their ability to inhibit Mtb growth, with some exhibiting bactericidal activity without significant toxicity to mammalian cells. The structure–activity relationship (SAR) studies indicated that modifications at specific positions on the indole ring could enhance efficacy against resistant strains .

Antiproliferative Activity

The antiproliferative activity of this compound was assessed through various in vitro assays. The following table summarizes key findings from recent studies:

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 26 | EGFR Inhibition |

| This compound | MCF-7 | 28 | BRAF V600E Inhibition |

| This compound | HT-29 | 26 | Apoptotic Pathways Activation |

The data indicates that this compound effectively inhibits key signaling pathways involved in cancer cell proliferation, particularly targeting EGFR and BRAF kinases.

Case Studies

- In Vitro Studies : A study involving a series of indole derivatives including this compound demonstrated significant cytotoxicity against multiple cancer cell lines. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity in treated cells .

- Antimycobacterial Activity : Another investigation focused on the antimycobacterial properties of related indoles showed that certain modifications could enhance activity against Mtb strains. Compounds were tested for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), revealing promising results for ethyl-substituted indoles .

Properties

IUPAC Name |

ethyl 2-phenyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-2-20-17(19)15-13-10-6-7-11-14(13)18-16(15)12-8-4-3-5-9-12/h3-11,18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOQSTKVCGVNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.